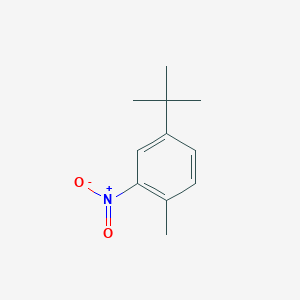

4-Tert-butyl-1-methyl-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-6-9(11(2,3)4)7-10(8)12(13)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVZKMAFMMNKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449621 | |

| Record name | 4-tert-butyl-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62559-08-4 | |

| Record name | 4-tert-butyl-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Tert-butyl-1-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-tert-butyl-1-methyl-2-nitrobenzene, a substituted nitroaromatic compound of interest in various chemical and pharmaceutical research areas. This document collates available data on its physicochemical characteristics, synthesis, reactivity, and safety profile, presenting it in a structured format to support research and development activities.

Core Chemical Properties

This compound, with the CAS number 62559-08-4, is a nitroaromatic hydrocarbon. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Boiling Point | 140 °C | [1] |

| Density | 1.0514 g/cm³ (at 21 °C) | [1] |

| Melting Point | Not available | |

| Solubility | As a moderately polar compound, it is expected to be soluble in polar organic solvents like ethanol and methanol, with limited solubility in non-polar solvents. Specific quantitative data is not readily available. | [2] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the nitration of 4-tert-butyltoluene. This reaction typically utilizes a mixture of nitric acid and sulfuric acid as the nitrating agent.[3]

Synthesis Workflow:

References

An In-depth Technical Guide to 4-Tert-butyl-1-methyl-2-nitrobenzene: Molecular Weight and Formula

This technical guide provides essential information regarding the molecular weight and chemical formula of 4-tert-butyl-1-methyl-2-nitrobenzene, a compound of interest to researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental properties of a chemical compound are its molecular formula and molecular weight. The molecular formula specifies the number of atoms of each element in one molecule of the substance. The molecular weight is the mass of one mole of the substance, calculated from the atomic weights of its constituent atoms.

For this compound, the molecular formula is C11H15NO2.[1][2][3] This indicates that each molecule is composed of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. Based on this composition, the molecular weight of the compound is 193.24 g/mol .[1][2]

Data Presentation

The quantitative data for this compound is summarized in the table below for clarity and ease of comparison.

| Property | Value |

| Molecular Formula | C11H15NO2[1][2][3] |

| Molecular Weight | 193.24 g/mol [1][2] |

| CAS Number | 62559-08-4[1][2] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical's name, its molecular formula, and its calculated molecular weight.

Caption: Logical flow from chemical name to molecular formula and weight.

References

Spectroscopic Analysis of 4-Tert-butyl-1-methyl-2-nitrobenzene: A Technical Guide

Introduction

4-tert-butyl-1-methyl-2-nitrobenzene is a substituted aromatic compound with the molecular formula C₁₁H₁₅NO₂. As an interesting scaffold in organic synthesis, understanding its structural features through spectroscopic analysis is crucial for researchers in chemical synthesis and drug development. This technical guide provides a summary of the predicted spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted data to aid researchers in its identification and characterization. Furthermore, detailed, generalized experimental protocols for acquiring such spectra are provided.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.68 | d | 1H | Ar-H |

| 7.45 | dd | 1H | Ar-H |

| 7.25 | d | 1H | Ar-H |

| 2.45 | s | 3H | -CH₃ |

| 1.33 | s | 9H | -C(CH₃)₃ |

Predicted using online NMR prediction tools.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 151.2 | Ar-C (quaternary) |

| 147.8 | Ar-C (quaternary) |

| 135.5 | Ar-C (quaternary) |

| 131.0 | Ar-CH |

| 128.5 | Ar-CH |

| 125.0 | Ar-CH |

| 34.8 | -C(CH₃)₃ (quaternary) |

| 31.2 | -C(CH₃)₃ (methyl) |

| 20.5 | -CH₃ |

Predicted using online NMR prediction tools.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2870 | Strong | C-H stretch (aliphatic) |

| 1525 | Strong | N-O asymmetric stretch (nitro group) |

| 1350 | Strong | N-O symmetric stretch (nitro group) |

| 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |

| 850-800 | Strong | C-H bend (aromatic, out-of-plane) |

Predicted based on characteristic functional group frequencies.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 193 | 40 | [M]⁺ (Molecular Ion) |

| 178 | 100 | [M - CH₃]⁺ |

| 132 | 30 | [M - NO₂ - H]⁺ |

| 117 | 50 | [M - NO₂ - CH₃]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | 60 | [C₄H₉]⁺ (tert-butyl cation) |

Predicted based on common fragmentation patterns of nitroaromatic and alkylbenzene compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically pre-mixed in the solvent).

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

A standard single-pulse experiment is used.

-

Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformed.

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, often immediately after the ¹H spectrum.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer acquisition time are required.

-

A relaxation delay of 2-5 seconds is commonly used.

-

The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition (Fourier Transform Infrared - FTIR):

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added and averaged at a resolution of 4 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a capillary GC column (e.g., a non-polar column like DB-5ms) with an appropriate temperature program.

2. Ionization (Electron Ionization - EI):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

3. Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: A generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Physical properties of 4-Tert-butyl-1-methyl-2-nitrobenzene (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for 4-tert-butyl-1-methyl-2-nitrobenzene (CAS Number: 62559-08-4), also known as 2-nitro-4-tert-butyltoluene. The information presented is based on a survey of publicly accessible chemical databases and supplier information.

Compound Identification:

-

IUPAC Name: 4-(tert-butyl)-1-methyl-2-nitrobenzene

-

Molecular Formula: C₁₁H₁₅NO₂

-

Molecular Weight: 193.24 g/mol

-

CAS Number: 62559-08-4

Physical Properties

An extensive search of scientific literature and chemical databases reveals a lack of experimentally determined and verified data for the melting and boiling points of this compound. The available data is sparse and originates primarily from chemical supplier catalogs, which may not have undergone rigorous peer review.

Data Presentation

The table below summarizes the available quantitative data. It is critical to note the absence of a reported melting point and the incomplete nature of the boiling point data.

| Physical Property | Value | Source / Comments |

| Melting Point | Data Not Available | No experimentally determined value was found in the surveyed literature or databases. |

| Boiling Point | 140 °C | Sourced from a commercial supplier[1]. Crucially, the pressure at which this boiling point was measured is not specified. This value should be treated as an estimate pending experimental verification under controlled conditions. |

| Density | 1.0514 g/cm³ (at 21 °C) | Sourced from a commercial supplier[1]. |

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are not available in the public domain. Standard laboratory methodologies for these determinations would include:

-

Melting Point Determination: Typically performed using a capillary melting point apparatus (e.g., a Thiele tube or a digital melting point device). A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The melting range is observed from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

-

Boiling Point Determination: For milligram-scale quantities, the boiling point can be determined using a Siwoloboff apparatus or by micro-distillation. For larger quantities, standard distillation is used. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, recorded by a thermometer placed in the vapor phase during distillation. Accurate reporting requires the simultaneous measurement and reporting of the atmospheric pressure.

Due to the lack of published data, any research involving this compound would necessitate the experimental determination of these fundamental physical properties.

Logical Relationship Visualization

The following diagram illustrates the direct relationship between the chemical entity, this compound, and its core physical properties that are the subject of this guide.

References

Solubility Profile of 4-Tert-butyl-1-methyl-2-nitrobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-tert-butyl-1-methyl-2-nitrobenzene. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document focuses on predicted solubility based on the general principles of organic chemistry and data available for analogous aromatic nitro compounds. It also outlines a standard experimental protocol for determining solubility.

Introduction to this compound

This compound is an aromatic nitro compound with the chemical formula C₁₁H₁₅NO₂.[1] Its structure, featuring a substituted benzene ring, suggests that its solubility will be governed by the principle of "like dissolves like." The presence of a bulky, nonpolar tert-butyl group and a methyl group, combined with a polar nitro group, results in a molecule with mixed polarity. This structural characteristic is key to understanding its behavior in various organic solvents. Aromatic nitro compounds are significant in industrial chemistry, often serving as precursors in the synthesis of dyes, pharmaceuticals, and polymers.[2][3]

Predicted Solubility in Organic Solvents

Based on the structure of this compound and the known solubility of similar compounds like nitrobenzene and 4-nitrotoluene, a qualitative solubility profile can be predicted.[2][4] The large nonpolar surface area contributed by the tert-butyl and methyl-substituted benzene ring will dominate its solubility characteristics.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Highly Soluble | The aromatic rings of the solvent and solute will have strong van der Waals interactions. |

| Nonpolar Aliphatic | Hexane, Heptane | Soluble | The nonpolar alkyl groups of the solute will interact favorably with the aliphatic solvent, though likely less so than with aromatic solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | The polarity of the nitro group will allow for dipole-dipole interactions with these solvents. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The nitro group can act as a hydrogen bond acceptor, but the large nonpolar part of the molecule will limit overall solubility. |

| Halogenated | Dichloromethane, Chloroform | Highly Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with mixed polarity. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can interact with the solute, and the overall nonpolar character of the solvent is compatible with the solute. |

| Aqueous | Water | Insoluble | The large, nonpolar hydrocarbon portion of the molecule makes it hydrophobic and unlikely to dissolve in water.[2][5] |

Experimental Determination of Solubility

A definitive understanding of the solubility of this compound requires empirical measurement. A common and reliable method for determining the solubility of a solid compound in a solvent is the isothermal saturation method.

Experimental Protocol: Isothermal Saturation Method

-

Preparation of Saturated Solution:

-

An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vessel.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle.

-

A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles. The temperature of the syringe should match the equilibrium temperature to avoid precipitation or further dissolution.

-

-

Quantification:

-

A known volume or mass of the clear, saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant weight of the dried solute is achieved.

-

The mass of the dissolved solid is determined by subtracting the initial weight of the container from the final weight.

-

-

Calculation of Solubility:

-

Solubility is typically expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L). The calculations are as follows:

-

g/100 mL: (mass of dissolved solid / volume of solvent used to prepare the aliquot) x 100

-

mol/L: (moles of dissolved solid / volume of the aliquot in liters)

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.

Caption: Workflow for Solubility Determination

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship should be determined experimentally for specific applications.

-

Solvent Polarity: As indicated in Table 1, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will generally lead to higher solubility.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility and should be minimized for accurate results.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form being studied.

Conclusion

References

- 1. This compound | C11H15NO2 | CID 10954415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electronic Effects of the Tert-Butyl Group in Nitroaromatics

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interplay of substituent effects on aromatic rings is a cornerstone of modern organic chemistry, with profound implications for reaction kinetics, regioselectivity, and the physicochemical properties of molecules. This guide focuses on the nuanced electronic and steric contributions of the tert-butyl group within nitroaromatic systems. Nitroaromatics are a critical class of compounds used in explosives, pesticides, and as synthetic intermediates in the pharmaceutical industry.[1] The tert-butyl group, while a simple alkyl substituent, exerts a unique combination of inductive and steric effects that significantly modulates the behavior of the potent electron-withdrawing nitro group. Understanding this interplay is crucial for designing novel molecules, predicting reaction outcomes, and developing structure-activity relationships in medicinal chemistry.

Chapter 1: Fundamental Electronic and Steric Effects

The net effect of the tert-butyl group on a nitroaromatic ring is a combination of its inherent electronic properties and its significant steric presence.

Inductive Effect (+I)

The tert-butyl group is an electron-donating group primarily through the inductive effect (+I).[2][3] The sp³-hybridized carbon atoms of the tert-butyl group are less electronegative than the sp²-hybridized carbons of the aromatic ring. This difference in electronegativity results in a net push of sigma (σ) electron density from the alkyl group into the aromatic system.[4] This inductive donation slightly increases the electron density of the ring, making it more reactive towards electrophiles compared to unsubstituted benzene.[5]

Hyperconjugation

While typical alkyl groups like methyl also activate aromatic rings through C-H hyperconjugation, the tert-butyl group lacks α-hydrogens, precluding this type of interaction.[6] A weaker form, C-C hyperconjugation, where electron density from a C-C sigma bond overlaps with the aromatic π-system, has been proposed but is generally considered a very small and minor contributor to the overall electronic effect.[4] Therefore, the inductive effect is the dominant mechanism of electron donation for the tert-butyl group.[4]

Resonance Effect

As an alkyl group, the tert-butyl substituent does not possess lone pairs or π-orbitals that can participate in resonance (mesomeric) delocalization with the aromatic ring.[2] Its influence on the π-system is therefore indirect, mediated through induction and hyperconjugation only.

The Nitro Group: A Powerful Electron Acceptor

Conversely, the nitro group (–NO₂) is a potent electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack through both a strong inductive effect (-I) and a powerful resonance effect (-M).[1][7] The resonance effect withdraws π-electron density primarily from the ortho and para positions, creating partial positive charges at these sites and directing incoming electrophiles to the meta position.[1]

Caption: Opposing electronic effects on the aromatic ring.

Chapter 2: The Dominant Role of Steric Hindrance

While the electronic effects of the tert-butyl group are modest, its physical size imposes significant steric constraints that often dominate its directive influence in chemical reactions.

Regioselectivity in Electrophilic Aromatic Substitution

Although the tert-butyl group is an ortho, para-director due to its electron-donating nature, its substantial bulk sterically hinders the approach of electrophiles to the ortho positions.[4][8] This steric clash results in a strong preference for substitution at the less hindered para position. For example, the nitration of tert-butylbenzene yields a product mixture where the para isomer is overwhelmingly favored over the ortho isomer.[4][8]

Disruption of Planarity and Resonance

In cases of severe steric crowding, such as when a nitro group is positioned ortho to a tert-butyl group, the steric repulsion can force the nitro group to twist out of the plane of the aromatic ring.[9] This loss of coplanarity disrupts the π-orbital overlap between the nitro group and the ring, thereby inhibiting its mesomeric (resonance) electron-withdrawing effect.[9] This "steric inhibition of resonance" can have a dramatic impact on the molecule's electronic properties, reactivity, and spectroscopic characteristics.

Caption: Steric hindrance directs substitution to the para position.

Chapter 3: Quantitative Analysis of Electronic Effects

The electronic influence of substituents can be quantified using various experimental and theoretical parameters.

Hammett Substituent Constants

Hammett constants (σ) quantify the electron-donating or electron-withdrawing ability of a substituent. The negative values for the tert-butyl group confirm its electron-donating character through a combination of inductive and hyperconjugative effects.

| Constant | tert-Butyl Group Value | Interpretation |

| σm (meta) | -0.09[10] | Weak electron-donating effect at the meta position (primarily inductive). |

| σp (para) | -0.15[10] | Moderate electron-donating effect at the para position (inductive + hyperconjugation). |

| σ+ (para) | -0.26[10] | Enhanced electron-donating ability when stabilizing an adjacent positive charge through resonance. |

| Table 1: Hammett constants for the tert-butyl group. |

Regioselectivity in Nitration

The product distribution from the electrophilic nitration of substituted benzenes provides clear, quantitative evidence of the interplay between electronic and steric effects. The tert-butyl group's steric bulk dramatically reduces the yield of the ortho-substituted product compared to the less bulky methyl group in toluene.

| Substrate | % Ortho | % Meta | % Para | Ortho/Para Ratio |

| Toluene | 58.5[8] | 4.5[8] | 37[8] | 1.58 |

| tert-Butylbenzene | 16[8] | 8[8] | 75[8] | 0.21 |

| Table 2: Product distribution in the nitration of toluene and tert-butylbenzene. |

Electrochemical Properties

The electronic nature of substituents also influences the electrochemical properties of nitroaromatics. The electron-donating tert-butyl group raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This makes the molecule more difficult to reduce. For example, the insertion of tert-butyl groups into a tetrathiafulvalene-tetraazapyrene (TAP) system was found to raise the TAP-localized LUMO level by 0.21 eV.[11] This effect is attributed to a combination of hyperconjugation and electrostatic destabilization.[11]

Chapter 4: Key Experimental Protocols

Synthesis of tert-Butyl Nitroaromatics

Protocol: Regioselective Synthesis of o-tert-Butylnitrobenzene [12]

This multi-step synthesis is required because direct nitration of tert-butylbenzene yields primarily the para isomer. A reversible sulfonation is used to block the para position, forcing nitration to occur at the ortho position.

-

Friedel-Crafts Alkylation: Benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form tert-butylbenzene.

-

Para-Position Blocking (Sulfonation): The tert-butylbenzene is treated with fuming sulfuric acid (H₂SO₄/SO₃). The bulky tert-butyl group directs the sulfonyl group (–SO₃H) to the para position, forming 4-tert-butylbenzenesulfonic acid.

-

Nitration: The blocked intermediate is then nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). With the para position occupied, the nitro group is directed to one of the available ortho positions.

-

D-blocking (Desulfonation): The sulfonic acid group is removed by treating the product with dilute acid (e.g., aqueous H₂SO₄) and steam, a process known as protodesulfonation. This yields the final product, o-tert-butylnitrobenzene.

Caption: Workflow for the regioselective synthesis of o-tert-butylnitrobenzene.

Kinetic Studies

Protocol: General Method for Monitoring Reaction Kinetics via UV-Vis Spectroscopy

This protocol is suitable for reactions where the reactant and product have distinct UV-Vis absorption spectra, such as in nucleophilic aromatic substitution (SNAr) on a nitroaromatic substrate.

-

Preparation: Prepare stock solutions of the tert-butyl substituted nitroaromatic substrate and the nucleophile in a suitable solvent (e.g., DMSO, ACN). Ensure all glassware is clean and dry.

-

Spectra Acquisition: Record the full UV-Vis absorption spectrum (e.g., 200-800 nm) of the starting material and the expected final product to identify the optimal wavelength (λmax) for monitoring. This is typically a wavelength where the product absorbs strongly, and the reactant absorbs weakly.

-

Reaction Initiation: In a temperature-controlled cuvette holder within the spectrophotometer, add the substrate solution. Allow it to equilibrate to the desired reaction temperature. Initiate the reaction by injecting a known concentration of the nucleophile.

-

Data Collection: Immediately begin recording the absorbance at the chosen λmax at regular time intervals (e.g., every 30 seconds). Continue until the absorbance value plateaus, indicating reaction completion.

-

Data Analysis: Convert the absorbance-time data into concentration-time data using the Beer-Lambert law (A = εbc). Plot the concentration of the reactant or product versus time. Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.

Spectroscopic Characterization

The structure and electronic properties of tert-butyl substituted nitroaromatics are confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides definitive structural information. The tert-butyl group appears as a sharp singlet integrating to nine protons, typically in the 1.2-1.5 ppm region. The protons on the aromatic ring will show characteristic splitting patterns and chemical shifts influenced by both the nitro and tert-butyl groups.

-

¹³C NMR: Shows a quaternary carbon signal for the central carbon of the tert-butyl group and a signal for the three equivalent methyl carbons. The aromatic carbon signals are shifted according to the electronic effects of the substituents.

-

-

Infrared (IR) Spectroscopy:

-

Identifies key functional groups. The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration typically around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1335-1370 cm⁻¹. The positions of these bands can be subtly influenced by the electronic environment created by the tert-butyl group.

-

-

UV-Visible Spectroscopy:

-

Reveals information about the electronic transitions within the molecule. Nitroaromatics typically exhibit strong π–π* transitions. The electron-donating tert-butyl group can cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted nitrobenzene.[11] In cases where steric hindrance forces the nitro group out of planarity, a hypsochromic (blue) shift may be observed as the resonance interaction is diminished.[9]

-

Conclusion

The tert-butyl group exerts a dual influence on the chemistry of nitroaromatic compounds. Electronically, it acts as a weak electron-donating group through the +I inductive effect, which serves to slightly activate the aromatic ring. However, its most significant and often overriding contribution is steric. The immense bulk of the tert-butyl group dictates regioselectivity in electrophilic substitution reactions, favoring para-substitution, and can physically inhibit the resonance of an adjacent nitro group by forcing it out of the ring plane. For scientists in synthetic and medicinal chemistry, a thorough understanding of these competing effects is essential for the rational design of molecules and the prediction of their reactivity and properties.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. organic chemistry - Electron density in benzene ring - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. moodle2.units.it [moodle2.units.it]

- 11. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Regioselectivity in the Nitration of 4-tert-butyltoluene: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The nitration of substituted aromatic compounds is a cornerstone of organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. Among these, the regioselectivity of nitration on disubstituted benzene rings, such as 4-tert-butyltoluene, presents a compelling case study in the interplay of electronic and steric effects. This technical guide provides a comprehensive overview of the factors governing the regioselective nitration of 4-tert-butyltoluene, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Executive Summary

The electrophilic aromatic substitution of 4-tert-butyltoluene with nitrating agents is a highly regioselective process. The directing effects of the methyl and tert-butyl groups, combined with the significant steric hindrance imposed by the tert-butyl group, predominantly favor the formation of a single major product: 4-tert-butyl-2-nitrotoluene. This guide will delve into the mechanistic underpinnings of this selectivity and provide practical experimental details.

The Interplay of Electronic and Steric Effects

The regioselectivity in the nitration of 4-tert-butyltoluene is primarily governed by two key factors:

-

Electronic Effects: Both the methyl (-CH₃) and the tert-butyl (-C(CH₃)₃) groups are alkyl groups, which are ortho-, para-directing and activating towards electrophilic aromatic substitution. This is due to their electron-donating inductive (+I) effect and hyperconjugation. In 4-tert-butyltoluene, the positions ortho to the methyl group (positions 2 and 6) and the positions ortho to the tert-butyl group (positions 3 and 5) are electronically activated. The para position to the methyl group is occupied by the tert-butyl group, and vice versa.

-

Steric Effects: The tert-butyl group is exceptionally bulky. This steric hindrance significantly impedes the approach of the electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (positions 3 and 5). Consequently, substitution at these positions is strongly disfavored.

The combination of these effects leads to a strong preference for nitration at the position ortho to the methyl group and meta to the tert-butyl group, which is position 2.

Quantitative Data on Product Distribution

The product distribution in the nitration of alkylbenzenes is highly dependent on the steric bulk of the alkyl group. The following table summarizes the product distribution for the nitration of various alkylbenzenes with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

| Substrate | Ortho (%) | Meta (%) | Para (%) | Reference |

| Toluene | 60 | <2 | 38 | [1] |

| Ethylbenzene | 45 | <2 | 53 | [1] |

| Isopropylbenzene | 13 | <2 | 85 | [1] |

| tert-Butylbenzene | <2 | <2 | 96 | [1] |

As the size of the alkyl group increases, the proportion of the ortho-isomer dramatically decreases due to increasing steric hindrance. For tert-butylbenzene, ortho substitution is almost completely suppressed.

Mechanistic Pathways

The nitration of 4-tert-butyltoluene proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are illustrated in the following diagram.

Caption: General mechanism for the nitration of 4-tert-butyltoluene.

The regioselectivity is determined during the electrophilic attack step. The following diagram illustrates the influence of steric hindrance on the possible sites of attack.

References

The Nitro-Substituted Benzene Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitrobenzenes, a class of aromatic compounds characterized by a benzene ring bearing one or more nitro groups and other substituents, have a rich and impactful history in chemistry and pharmacology. From their initial discovery in the 19th century to their contemporary applications in drug development, these compounds have demonstrated a remarkable versatility. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of key substituted nitrobenzenes. It further delves into their mechanisms of action as therapeutic agents, with a focus on their role in modern drug discovery and development. Detailed experimental protocols for seminal syntheses, along with tabulated quantitative data and pathway visualizations, offer a comprehensive resource for researchers in the field.

A Legacy of Discovery: The History of Substituted Nitrobenzenes

The journey into the world of substituted nitrobenzenes began in 1834 when German chemist Eilhard Mitscherlich first synthesized the parent compound, nitrobenzene, by treating benzene with fuming nitric acid.[1] This discovery laid the foundation for the exploration of a new class of organic compounds. Initially, the vibrant colors of many nitroaromatic compounds led to their use as dyes. A notable example is 2,4,6-trinitrotoluene (TNT), which was first synthesized by German chemist Julius Wilbrand in 1863 and was initially used as a yellow dye.[2] Its powerful explosive properties were not recognized until three decades later by another German chemist, Carl Häussermann, in 1891.[2]

The primary industrial application of nitrobenzene quickly became its role as a precursor to aniline, a key component in the synthesis of a vast array of dyes and, later, pharmaceuticals.[3] The reduction of nitrobenzene to aniline was a pivotal reaction, with early methods developed by Nikolay Zinin in 1842 using sulfide salts (the Zinin reaction) and by Antoine Béchamp in 1854 using iron as the reductant (the Béchamp reduction).[3] These foundational discoveries paved the way for the synthesis and investigation of a wide range of substituted nitrobenzenes, including nitrophenols, nitrotoluenes, and chloronitrobenzenes, each with its own unique properties and applications.

Synthesis of Key Substituted Nitrobenzenes: Experimental Protocols

The synthesis of substituted nitrobenzenes is primarily achieved through the electrophilic nitration of a substituted benzene ring or by introducing substituents to a nitrobenzene core. The conditions of nitration, including the nature of the nitrating agent, temperature, and catalysts, significantly influence the yield and the ratio of ortho, meta, and para isomers.

Synthesis of m-Dinitrobenzene from Nitrobenzene

This protocol describes the further nitration of nitrobenzene to yield m-dinitrobenzene, a key intermediate in the synthesis of explosives and dyes.

Experimental Protocol:

-

In a 250 mL round-bottomed flask, carefully add 15 mL of fuming nitric acid and 20 mL of concentrated sulfuric acid. Add a few porcelain boiling chips to the flask.

-

Attach a reflux condenser and place the apparatus in a fume hood.

-

Slowly add 12.5 mL of nitrobenzene in portions of approximately 3 mL, shaking the flask thoroughly after each addition.

-

Heat the mixture on a water bath for 30 minutes with occasional shaking.

-

Allow the mixture to cool and then cautiously pour it into approximately 500 mL of cold water with vigorous stirring.

-

The m-dinitrobenzene will solidify as a yellow precipitate.

-

Filter the product using suction filtration and wash it with cold water.

-

For purification, transfer the crude product to a 250 mL flask fitted with a reflux condenser. Add 80-100 mL of rectified spirit and heat on a water bath until the solid dissolves.

-

If the solution is not clear, filter it through a warm Buchner funnel.

-

Allow the filtrate to cool, whereupon colorless crystals of m-dinitrobenzene will deposit. A second recrystallization may be necessary to obtain the pure product with a melting point of 90°C.[4]

Synthesis of o- and p-Nitrophenol from Phenol

The nitration of phenol yields a mixture of ortho and para isomers. This protocol outlines a method for their synthesis and subsequent separation.

Experimental Protocol:

-

Slowly add 10 mL of concentrated nitric acid to 35 mL of water in a 250 mL round-bottomed flask.

-

Cool the flask in an ice bath.

-

In a separate beaker, dissolve 8.0 g of phenol in 2 mL of water.

-

Slowly add the phenol solution in 1 mL portions to the nitric acid solution, maintaining the temperature between 45-50°C by using the ice bath for cooling. Swirl the flask to ensure thorough mixing.

-

After all the phenol has been added, allow the reaction mixture to stand for 10 minutes.

-

Pour the dark, oily mixture into a separatory funnel and wash with water.

-

The ortho and para isomers can be separated by steam distillation. The ortho-nitrophenol is volatile in steam and will distill over, while the para-nitrophenol remains in the distillation flask.

-

The ortho-nitrophenol can be collected from the distillate and purified by recrystallization.

-

The para-nitrophenol can be isolated from the residue in the distillation flask by recrystallization from hot water after treatment with decolorizing charcoal.[5]

Quantitative Data on Synthesis and Physical Properties

The efficiency and outcome of nitration reactions, as well as the physical characteristics of the resulting substituted nitrobenzenes, are critical for their application. The following tables summarize key quantitative data.

Table 1: Isomer Ratios in the Nitration of Toluene under Various Conditions

| Nitrating System | Solvent | Temperature (°C) | ortho-Nitrotoluene (%) | meta-Nitrotoluene (%) | para-Nitrotoluene (%) | Reference |

| HNO₃/H₂SO₄ | - | 30 | 58.8 | 4.4 | 36.8 | [6] |

| HNO₃/Acetic Anhydride | Acetic Anhydride | 25 | - | 2.8 | - | [7] |

| Acetyl Nitrate | Dichloromethane | - | - | 1.55 | - | [7] |

| 95% HNO₃ | Hexane | Boiling | - | 4.1 | - | [7] |

Table 2: Physical Properties of Selected Substituted Nitrobenzenes

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7 | 210.9 | [8] |

| 1,2-Dinitrobenzene | C₆H₄N₂O₄ | 168.11 | 118 | 318 | [9] |

| 1,3-Dinitrobenzene | C₆H₄N₂O₄ | 168.11 | 89.6 | 297 | [9][10] |

| 1,4-Dinitrobenzene | C₆H₄N₂O₄ | 168.11 | 174 | 299 | [9] |

| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 45 | 216 | [11][12] |

| 3-Nitrophenol | C₆H₅NO₃ | 139.11 | 97 | 194 (decomposes) | [11][12] |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 114 | 279 | [11][13] |

Mechanism of Action and Role in Drug Development

The biological activity of many substituted nitrobenzenes is intrinsically linked to the reduction of the nitro group. This bioactivation is often a prerequisite for their therapeutic effect, particularly in antimicrobial and antiparasitic drugs.

Bioactivation by Nitroreductases

A key mechanism of action for many nitroaromatic drugs involves their reduction by nitroreductase enzymes present in target organisms, such as bacteria and protozoa.[14] These enzymes catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The highly reactive intermediates, particularly the nitroso and hydroxylamino species, are often the cytotoxic agents responsible for the drug's therapeutic effect.

dot

References

- 1. m.youtube.com [m.youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. article.aascit.org [article.aascit.org]

- 6. pnas.org [pnas.org]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

- 8. scribd.com [scribd.com]

- 9. Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 10. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 11. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Nitrophenol - Wikipedia [en.wikipedia.org]

- 13. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 14. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 4-Tert-butyl-1-methyl-2-nitrobenzene

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-tert-butyl-1-methyl-2-nitrobenzene, a key intermediate in various organic syntheses. The protocol outlines the nitration of 4-tert-butyltoluene using a standard mixed-acid method. This application note is intended for researchers and professionals in organic chemistry and drug development, offering a comprehensive guide including reagent information, step-by-step procedures, safety precautions, and expected outcomes.

Introduction

This compound (also known as 4-tert-butyl-2-nitrotoluene) is an important aromatic nitro compound used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic chemicals. Its structure, featuring a bulky tert-butyl group, a methyl group, and a nitro group on a benzene ring, makes it a versatile building block. The primary synthetic route to this compound is the electrophilic nitration of 4-tert-butyltoluene. This protocol details a reliable and reproducible method using a mixture of concentrated nitric and sulfuric acids, a common and effective nitrating agent for aromatic compounds.

Reaction Scheme

The overall reaction involves the introduction of a nitro group (-NO₂) onto the benzene ring of 4-tert-butyltoluene, ortho to the methyl group.

Chemical reaction for the nitration of 4-tert-butyltoluene.

Materials and Reagents

All reagents should be of analytical grade and used without further purification.

| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier Example |

| 4-tert-butyltoluene | 98-51-1 | C₁₁H₁₆ | 148.25 | Sigma-Aldrich |

| Fuming Nitric Acid (>90%) | 7697-37-2 | HNO₃ | 63.01 | Thermo Fisher |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | VWR |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | LabChem |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | EMD Millipore |

Experimental Protocol

4.1 Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.2 Safety Precautions

-

This procedure must be performed in a well-ventilated fume hood.

-

Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions and the formation of dinitrated byproducts.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

4.3 Synthesis Procedure

-

Preparation of the Nitrating Mixture: In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, carefully add 30 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Nitric Acid: While maintaining the temperature below 10 °C, slowly add 10 mL of fuming nitric acid dropwise to the sulfuric acid with continuous stirring. This mixture of acids should be prepared fresh and used immediately.

-

Substrate Addition: In a separate dropping funnel, place a solution of 14.8 g (0.1 mol) of 4-tert-butyltoluene in 20 mL of dichloromethane.

-

Reaction: Add the 4-tert-butyltoluene solution dropwise to the cold, stirred nitrating mixture over a period of 30-45 minutes. The internal temperature must be maintained between 0 °C and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Quenching: Very slowly and carefully pour the reaction mixture over a beaker containing approximately 200 g of crushed ice with vigorous stirring. This step should be done cautiously as it is highly exothermic.

-

Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane.

-

Washing: Combine the organic extracts and wash successively with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a yellow-brown oil, can be purified by vacuum distillation or column chromatography on silica gel (using hexane as the eluent) to yield pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Product Name | This compound[1] |

| CAS Number | 62559-08-4[1] |

| Molecular Formula | C₁₁H₁₅NO₂[1] |

| Molecular Weight | 193.24 g/mol [1] |

| Appearance | Pale yellow oil |

| Boiling Point | Approx. 135-140 °C at 10 mmHg |

Table 2: Expected Yield and Characterization Data

| Parameter | Expected Value / Data | Reference |

| Theoretical Yield | 19.32 g | - |

| Typical Practical Yield | 40-50% | [2][3] |

| Infrared (IR) ν (cm⁻¹) | 1530 (asymm. NO₂), 1350 (symm. NO₂) | [2] |

| ¹H NMR (CDCl₃, δ ppm) | 7.96 (d, 1H), 7.40 (dd, 1H), 7.24 (d, 1H), 2.50 (s, 3H, -CH₃), 1.32 (s, 9H, -C(CH₃)₃) | [2] |

Note: NMR data converted from original τ values presented in the literature.

Visualized Experimental Workflow

The logical flow of the synthesis protocol is illustrated in the diagram below, from the preparation of reagents to the final purified product.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Step-by-Step Reduction of 4-Tert-butyl-1-methyl-2-nitrobenzene to 4-tert-butyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical reduction of 4-tert-butyl-1-methyl-2-nitrobenzene to the corresponding aniline, 4-tert-butyl-2-methylaniline. This transformation is a crucial step in the synthesis of various organic molecules, including pharmaceutical intermediates and other fine chemicals. The protocols outlined below are based on established methods for the reduction of nitroarenes.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary aromatic amines. These anilines are versatile building blocks in the pharmaceutical and chemical industries. The presented protocol focuses on the catalytic hydrogenation of this compound, a method known for its high efficiency, chemoselectivity, and environmentally benign nature.[1] Catalytic hydrogenation is often preferred over metal-based reductions due to milder reaction conditions and cleaner reaction profiles.[2][3]

Reaction Scheme

References

Application of 4-Tert-butyl-1-methyl-2-nitrobenzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl-1-methyl-2-nitrobenzene is a substituted nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a bulky tert-butyl group, a methyl group, and a nitro group on the aromatic ring, imparts specific reactivity and steric properties that can be exploited in the synthesis of complex molecules. While direct, large-scale applications in the synthesis of marketed pharmaceuticals are not extensively documented in publicly available literature, its structure makes it an ideal starting material for the generation of novel scaffolds for drug discovery. The primary route for its utilization in pharmaceutical synthesis involves the reduction of the nitro group to form 5-tert-butyl-2-methylaniline. This aniline derivative can then be further elaborated into a variety of pharmacologically active moieties.

This document provides a detailed protocol for the synthesis of a hypothetical, yet representative, bioactive molecule, a substituted N-(5-tert-butyl-2-methylphenyl)acetamide, starting from this compound. N-aryl acetamides are significant intermediates in the synthesis of medicinal and pharmaceutical compounds. This application note will detail the synthetic workflow, experimental protocols, and expected data.

Synthetic Workflow

The overall synthetic strategy involves a two-step process:

-

Reduction of the Nitro Group: this compound is reduced to 5-tert-butyl-2-methylaniline. This transformation is a crucial step as the resulting aniline is a versatile intermediate for further chemical modifications.

-

Acetylation of the Amine: The synthesized 5-tert-butyl-2-methylaniline is then acylated using an appropriate acetylating agent to yield the target N-(5-tert-butyl-2-methylphenyl)acetamide.

Caption: Synthetic workflow from this compound.

Experimental Protocols

Step 1: Synthesis of 5-tert-butyl-2-methylaniline

This protocol describes the reduction of this compound to 5-tert-butyl-2-methylaniline using tin(II) chloride as the reducing agent.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 51.7 mmol) and ethanol (100 mL).

-

Stir the mixture to dissolve the starting material.

-

To this solution, add tin(II) chloride dihydrate (46.7 g, 207 mmol) in one portion.

-

Slowly add concentrated hydrochloric acid (50 mL) dropwise to the stirred mixture. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 10-12. A precipitate of tin salts will form.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 5-tert-butyl-2-methylaniline.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | 85% |

| Purity (by GC-MS) | >98% |

| Boiling Point | 115-117 °C at 10 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.01 (d, J = 8.0 Hz, 1H), 6.85 (dd, J = 8.0, 2.0 Hz, 1H), 6.70 (d, J = 2.0 Hz, 1H), 3.60 (s, 2H, NH₂), 2.15 (s, 3H, CH₃), 1.28 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 144.2, 134.5, 128.9, 122.1, 118.5, 115.3, 34.1, 31.5, 17.0 |

| Mass Spectrum (EI) | m/z 163 (M⁺), 148, 132 |

Step 2: Synthesis of N-(5-tert-butyl-2-methylphenyl)acetamide

This protocol details the acetylation of 5-tert-butyl-2-methylaniline to produce the target acetamide derivative.

Materials:

-

5-tert-butyl-2-methylaniline

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5-tert-butyl-2-methylaniline (5.0 g, 30.6 mmol) in dichloromethane (50 mL).

-

Add pyridine (3.7 mL, 45.9 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (3.5 mL, 36.7 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), followed by saturated NaHCO₃ solution (30 mL), and finally with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(5-tert-butyl-2-methylphenyl)acetamide.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | 92% |

| Purity (by HPLC) | >99% |

| Melting Point | 145-147 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (d, J = 2.0 Hz, 1H), 7.20 (dd, J = 8.2, 2.0 Hz, 1H), 7.10 (d, J = 8.2 Hz, 1H), 7.05 (s, 1H, NH), 2.20 (s, 3H, COCH₃), 2.18 (s, 3H, ArCH₃), 1.30 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 147.1, 134.8, 132.5, 125.8, 123.4, 121.9, 34.3, 31.4, 24.5, 17.8 |

| Mass Spectrum (ESI) | m/z 206 [M+H]⁺ |

Logical Relationship of Synthesis

The synthesis follows a logical progression from a nitroaromatic compound to a functionalized aniline derivative, which is a common strategy in medicinal chemistry to introduce an amino group for further elaboration.

Caption: Logical flow of the synthetic process.

This compound is a useful starting material for the synthesis of 5-tert-butyl-2-methylaniline, a key intermediate for accessing a range of N-aryl compounds. The protocols provided herein offer a robust and high-yielding pathway to a representative N-(5-tert-butyl-2-methylphenyl)acetamide. This synthetic route can be adapted for the preparation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs. The steric bulk of the tert-butyl group can be strategically employed to modulate the pharmacological properties and metabolic stability of the final compounds.

Laboratory scale synthesis of 4-tert-butyl-2-methylaniline from its nitro precursor

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of 4-tert-butyl-2-methylaniline via the reduction of its nitro precursor, 4-tert-butyl-2-methyl-5-nitroaniline. The described method utilizes a classic and reliable approach for nitro group reduction using tin(II) chloride in hydrochloric acid, a procedure well-suited for standard laboratory equipment. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Aromatic amines are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The reduction of aromatic nitro compounds serves as a fundamental and widely employed transformation to access these valuable intermediates. This note details the synthesis of 4-tert-butyl-2-methylaniline, a substituted aniline with potential applications in medicinal chemistry and materials science. The protocol outlines the reduction of the corresponding nitro compound using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), a method known for its efficiency and broad functional group tolerance.

Reaction Scheme

The chemical transformation described in this protocol is the reduction of the nitro group in 4-tert-butyl-2-methyl-5-nitroaniline to an amine group, yielding 4-tert-butyl-2-methylaniline.

Application Notes and Protocols for the Characterization of 4-Tert-butyl-1-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4-Tert-butyl-1-methyl-2-nitrobenzene (CAS No. 62559-08-4). The methods described herein are essential for identity confirmation, purity assessment, and quality control of this compound in research and development settings. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction

This compound is a substituted nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Accurate and robust analytical methods are crucial for its characterization to ensure the integrity of experimental results and the quality of downstream products. These application notes provide a framework for the analytical techniques required for its comprehensive characterization.

Analytical Techniques and Protocols

A multi-faceted approach employing various spectroscopic and chromatographic techniques is recommended for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse width of 30-45°, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2.1.2. Data Presentation: Expected Chemical Shifts

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.3 | ~31 |

| C (CH₃)₃ | ~35 | |

| CH₃ | ~2.5 | ~20 |

| Aromatic H | 7.2 - 7.8 | |

| Aromatic C | 120 - 150 | |

| C-NO₂ | ~150 |

Note: These are estimated values and may vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective method for this compound.

2.2.1. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

2.2.2. Data Presentation: Expected Mass Spectrometric Data

The molecular formula of this compound is C₁₁H₁₅NO₂.

Table 2: Expected Mass-to-Charge Ratios (m/z) and Their Assignments

| m/z | Assignment | Notes |

| 193 | [M]⁺ | Molecular Ion |

| 178 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl group is a common fragmentation pathway for tert-butyl substituted aromatic compounds. |

| 148 | [M - NO₂]⁺ | Loss of the nitro group. |

| 133 | [M - NO₂ - CH₃]⁺ | Subsequent loss of a methyl group. |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation. |

Note: The relative intensities of the fragments will depend on the specific instrument and conditions used.

Chromatographic Methods: GC and HPLC

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

2.3.1. Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity of the compound.

-

Sample Preparation: Prepare a solution of known concentration in a suitable solvent (e.g., acetone or ethyl acetate).

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

GC Conditions:

-

Use the same column and temperature program as described for GC-MS.

-

Detector Temperature: 300 °C.

-

-

Analysis: Inject a known volume of the sample and integrate the peak areas. Purity can be calculated based on the area percent of the main peak.

2.3.2. Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile method for both purity assessment and quantification.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

-

Instrumentation: An HPLC system with a UV detector.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm).

-

-

Analysis: Inject the sample and determine the retention time and peak area for purity and quantitative analysis.

Spectroscopic Methods: IR and UV-Vis

2.4.1. Experimental Protocol: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

2.4.2. Data Presentation: Expected IR Absorption Bands

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2960 | C-H (tert-butyl and methyl) | Stretching |

| ~1525 | N-O (nitro group) | Asymmetric Stretching |

| ~1350 | N-O (nitro group) | Symmetric Stretching |

| ~1600, ~1480 | C=C (aromatic ring) | Stretching |

| ~830 | C-H (aromatic) | Out-of-plane Bending |

2.4.3. Experimental Protocol: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an appropriate wavelength for HPLC detection.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Instrumentation: A UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the solution from approximately 200 to 400 nm.

2.4.4. Data Presentation: Expected UV-Vis Absorption

Nitroaromatic compounds typically exhibit strong absorption in the UV region. The maximum absorbance (λmax) for this compound is expected to be in the range of 250-280 nm.

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Overall workflow for the characterization of this compound.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic and chromatographic techniques allows for unambiguous structural elucidation, purity determination, and quantification, ensuring the quality and reliability of this compound for its intended applications in research and development. It is recommended that these methods be validated for their specific use to ensure they meet the required performance criteria.

Nitration of 4-tert-butyltoluene using mixed acid (HNO3/H2SO4) procedure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic nitration is a fundamental electrophilic aromatic substitution reaction critical in synthetic organic chemistry. It serves as a key step in the synthesis of a wide array of important compounds, including pharmaceuticals, agrochemicals, and explosives. The introduction of a nitro group onto an aromatic ring provides a versatile functional handle that can be readily converted into other functionalities, such as amino groups, which are prevalent in biologically active molecules.

This document provides a detailed protocol for the nitration of 4-tert-butyltoluene using a standard mixed acid solution of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this reaction, the electrophile is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of the two acids. The methyl and tert-butyl groups on the aromatic ring are ortho, para-directing. With the para position blocked by the tert-butyl group, the nitration is directed to the positions ortho to the activating methyl group, yielding primarily 4-tert-butyl-2-nitrotoluene. Due to steric hindrance from the bulky tert-butyl group, nitration at the position ortho to it is significantly disfavored.

Experimental Protocol

Materials:

-

4-tert-butyltoluene

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Ice

-

Deionized Water

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add a calculated volume of concentrated sulfuric acid to a cooled, stirred volume of concentrated nitric acid. The addition should be performed cautiously to control the exothermic reaction and maintain a low temperature.

-

Reaction Setup: Place the flask containing the 4-tert-butyltoluene in a separate ice bath on a magnetic stirrer. Equip the flask with a dropping funnel and a thermometer.

-

Addition of Nitrating Mixture: Slowly add the prepared cold nitrating mixture dropwise from the dropping funnel to the stirred 4-tert-butyltoluene. The rate of addition should be carefully controlled to maintain the internal reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture over a beaker of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to obtain the pure 4-tert-butyl-2-nitrotoluene.

Data Presentation

| Parameter | Value |

| Reactants | |

| 4-tert-butyltoluene | 1.0 equivalent |

| Concentrated Nitric Acid | 1.1 - 1.5 equivalents |

| Concentrated Sulfuric Acid | 1.5 - 2.0 equivalents |

| Reaction Conditions | |

| Temperature | 0 - 10 °C |

| Reaction Time | 1 - 2 hours |

| Expected Products | |

| Major Product | 4-tert-butyl-2-nitrotoluene |

| Minor Byproducts | Dinitrated products, oxidized byproducts |

| Regioselectivity | |

| 4-tert-butyl-2-nitrotoluene | >95% (estimated) |

| Other isomers | <5% (estimated) |

| Yield | |

| Expected Yield | 70 - 85% (estimated) |

Experimental Workflow

Caption: Experimental workflow for the nitration of 4-tert-butyltoluene.